1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea
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Overview
Description
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound features a unique structure that includes a benzyl group, a furan ring, and a thiomorpholine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea typically involves multiple steps:
Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of the furan-2-yl intermediate through a series of reactions, including the cyclization of appropriate precursors.
Thiomorpholine Introduction: The thiomorpholine ring is introduced via nucleophilic substitution reactions, where a suitable thiomorpholine derivative reacts with the furan-2-yl intermediate.
Urea Formation: The final step involves the reaction of the benzyl isocyanate with the thiomorpholine-furan intermediate to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohols and amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-(2-(furan-2-yl)ethyl)urea
- 1-Benzyl-3-(2-(furan-2-yl)-2-morpholinoethyl)urea
- 1-Benzyl-3-(2-(furan-2-yl)-2-piperidinoethyl)urea
Uniqueness
1-Benzyl-3-(2-(furan-2-yl)-2-thiomorpholinoethyl)urea is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
1-benzyl-3-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c22-18(19-13-15-5-2-1-3-6-15)20-14-16(17-7-4-10-23-17)21-8-11-24-12-9-21/h1-7,10,16H,8-9,11-14H2,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZQJYOFUDWBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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